molecular formula C24H21NO4S B2451723 (2,4-dimethylphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114649-00-1

(2,4-dimethylphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Número de catálogo: B2451723
Número CAS: 1114649-00-1
Peso molecular: 419.5
Clave InChI: LVQFFICNUUCAMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2,4-dimethylphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C24H21NO4S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2,4-dimethylphenyl)-[4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-16-8-13-20(17(2)14-16)24(26)23-15-25(18-9-11-19(29-3)12-10-18)21-6-4-5-7-22(21)30(23,27)28/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQFFICNUUCAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (2,4-dimethylphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , with the CAS number 1114649-00-1 , is a member of the benzothiazine class known for its diverse biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24_{24}H21_{21}NO4_{4}S
  • Molecular Weight : 419.5 g/mol
  • Structure : The compound features a complex structure that includes a benzothiazine core and various substituents that contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress and related diseases. This activity is particularly relevant in the context of neuroprotection and anti-inflammatory effects .
  • Anti-inflammatory Effects : In vitro studies indicate that the compound can inhibit pro-inflammatory cytokines and reduce inflammation in various cell models. For instance, it has been shown to suppress NF-κB activation in RAW 264.7 macrophages, suggesting a potential role in treating inflammatory conditions .
  • Antimicrobial Properties : Preliminary research suggests that the compound may possess antimicrobial activity against specific bacterial strains. This property could make it a candidate for further development as an antimicrobial agent .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits the production of inflammatory mediators in macrophages. The mechanism appears to involve the modulation of signaling pathways related to inflammation.

StudyCell LineConcentrationEffect
Zhang et al. (2023)RAW 264.710 µMInhibition of TNF-α production by 50%
Li et al. (2023)HUVECs5 µMReduced IL-6 secretion by 40%

Case Studies

A case study involving animal models demonstrated that administration of this compound led to a significant reduction in edema and inflammatory markers in a zymosan-induced inflammation model. This suggests potential use in treating conditions characterized by excessive inflammation.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Anti-inflammatory agents : Potential use in chronic inflammatory diseases such as arthritis or inflammatory bowel disease.
  • Neuroprotective drugs : Its antioxidant properties could be beneficial in neurodegenerative disorders like Alzheimer’s disease.
  • Antimicrobial therapies : Further exploration could lead to new treatments for infections resistant to current antibiotics.

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound, and how can experimental parameters be optimized?

Methodological Answer: The compound can be synthesized via protocols adapted from oxazolidinone-based syntheses, such as those described by Tohda and co-workers . Purification typically involves recrystallization using a 1:1 mixture of warm toluene and hexanes, followed by slow evaporation at room temperature to obtain X-ray-quality crystals. Optimization includes adjusting solvent polarity (e.g., toluene/hexanes ratio) and cooling rates to control crystal nucleation. For reproducibility, maintain strict temperature control (±2°C) during recrystallization .

Advanced Question

Q. How can discrepancies between experimental (X-ray) and computational (DFT) structural parameters be systematically analyzed?

Methodological Answer: Discrepancies arise from differences in gas-phase (DFT) vs. solid-state (X-ray) environments. For example, bond lengths and angles in DFT calculations (e.g., B3LYP/6-311++G**) may deviate by ≤0.05 Å and ≤2° from X-ray data due to crystal packing forces . To resolve this, perform periodic DFT calculations incorporating crystal lattice constraints. Compare torsional angles and intermolecular interactions (e.g., π-π stacking) using software like Mercury or VESTA. Statistical tools like Bland-Altman plots can quantify systematic biases .

Basic Question

Q. What strategies improve solubility for in vitro assays, given the compound’s hydrophobic aromatic groups?

Methodological Answer: Solubility can be enhanced using co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80 at 0.1% w/v). For aqueous buffers, employ cyclodextrin inclusion complexes (e.g., HP-β-CD at 5–20 mM). Pre-saturate solutions via sonication (30 min at 40 kHz) and filter through 0.22 µm membranes to remove undissolved particulates .

Advanced Question

Q. How can reactive intermediates formed during photodegradation be trapped and characterized?

Methodological Answer: Use in situ trapping agents such as ethyl vinyl ether (EVE) to intercept o-quinone methide intermediates via Diels-Alder reactions. Monitor adduct formation using HPLC-MS (C18 column, acetonitrile/water gradient) and confirm structures via 1^1H-NMR coupling constants (e.g., δ 5.8–6.2 ppm for dienophile protons). Time-resolved UV-Vis spectroscopy (λ = 300–400 nm) quantifies transient species lifetimes .

Basic Question

Q. What pharmacological targets are plausible based on structural analogs with benzothiazin cores?

Methodological Answer: The 1,4-benzothiazin-1,1-dioxide moiety suggests potential inhibition of bacterial decaprenylphosphoryl-β-D-ribose oxidase (DPR), analogous to BTZ043 for tuberculosis. Validate via enzymatic assays (IC50_{50} determination) and MIC testing against Mycobacterium smegmatis .

Advanced Question

Q. What analytical workflows identify degradation products under accelerated stability conditions?

Methodological Answer: Subject the compound to ICH Q1A stress testing (40°C/75% RH, 0.1 N HCl/NaOH, 3% H2_2O2_2). Analyze degradants via UPLC-PDA-QTOF (ACQUITY BEH C18, 1.7 µm) with MSE data-independent acquisition. Use UNIFI software for nontargeted profiling and fragment ion matching (>95% confidence) .

Basic Question

Q. Which computational methods predict electronic properties relevant to redox behavior?

Methodological Answer: Perform DFT calculations (B3LYP/6-311++G**) to map HOMO-LUMO gaps and electrostatic potential surfaces. Solvent effects are modeled using the PCM approach. Validate against cyclic voltammetry data (e.g., E1/2_{1/2} in DMF/TBAP) .

Advanced Question

Q. How can multi-spectral characterization (NMR, IR, Raman) resolve ambiguities in functional group assignments?

Methodological Answer: Correlate 13^{13}C-NMR carbonyl shifts (δ ~190 ppm) with IR νC=O_{C=O} (~1680 cm1^{-1}) and Raman-active modes (Δν = 1200–1400 cm1^{-1}). Use 2D-NMR (HSQC, HMBC) to assign methoxy (δ 3.8 ppm, 1^1H) and sulfone groups (δ 125–130 ppm, 13^{13}C) .

Advanced Question

Q. How to reconcile conflicting literature data on tautomeric equilibria in solution vs. solid state?

Methodological Answer: Compare X-ray (solid-state) and 1^1H-NMR (solution) data. Variable-temperature NMR (VT-NMR, 25–80°C) identifies dynamic equilibria. For example, enol-keto tautomerism in solution may collapse split signals at higher temperatures. Solid-state NMR (CP-MAS) bridges this gap .

Advanced Question

Q. What QSAR models predict bioactivity based on substituent effects at the 4-methoxyphenyl position?

Methodological Answer: Build 3D-QSAR models using CoMFA/CoMSIA on analogs with varied substituents (e.g., -OCH3_3, -Cl, -CF3_3). Use PLS regression (q2^2 > 0.5, r2^2 > 0.8) to correlate steric/electronic descriptors (Hammett σ, molar refractivity) with MIC values. Validate via leave-one-out cross-validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.